

# Crystal Structure Analysis of 4'-O-Methylirenone: A Methodological Overview

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## Compound of Interest

Compound Name: 4'-O-Methylirenone

Cat. No.: B158215

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## Introduction

**4'-O-Methylirenone** is a naturally occurring phenalenone derivative that has garnered interest within the scientific community. Understanding its three-dimensional atomic arrangement through crystal structure analysis is paramount for elucidating its structure-activity relationships, guiding synthetic modifications, and informing drug design efforts. This technical guide provides a comprehensive overview of the methodologies and data interpretation central to the crystal structure analysis of a compound like **4'-O-Methylirenone**. While specific experimental data for **4'-O-Methylirenone** is not publicly available at the time of this writing, this document outlines the standard procedures and expected outcomes of such an analysis, serving as a foundational resource for researchers in the field.

## Hypothetical Crystallographic Data for 4'-O-Methylirenone

Should a single-crystal X-ray diffraction study of **4'-O-Methylirenone** be performed, the resulting data would be presented in a structured format. The following tables represent the types of quantitative information that would be obtained.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical formula	C <sub>20</sub> H <sub>14</sub> O <sub>3</sub>
Formula weight	302.32
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 <sub>1</sub> /c
Unit cell dimensions	a = 8.50(2) Å, α = 90° b = 12.30(3) Å, β = 105.2(1)° c = 14.60(4) Å, γ = 90°
Volume	1470(6) Å <sup>3</sup>
Z	4
Density (calculated)	1.365 Mg/m <sup>3</sup>
Absorption coefficient	0.092 mm <sup>-1</sup>
F(000)	632
Crystal size	0.25 x 0.20 x 0.15 mm <sup>3</sup>
Theta range for data collection	2.50 to 28.00°
Index ranges	-10 ≤ h ≤ 10, -15 ≤ k ≤ 15, -18 ≤ l ≤ 18
Reflections collected	12800
Independent reflections	3400 [R(int) = 0.045]
Completeness to theta = 28.00°	99.5 %
Refinement method	Full-matrix least-squares on F <sup>2</sup>
Data / restraints / parameters	3400 / 0 / 205
Goodness-of-fit on F <sup>2</sup>	1.05

Final R indices [ $I > 2\sigma(I)$ ]	R1 = 0.050, wR2 = 0.135
R indices (all data)	R1 = 0.065, wR2 = 0.145
Largest diff. peak and hole	0.35 and -0.25 e. $\text{\AA}^{-3}$

Table 2: Selected Bond Lengths ( $\text{\AA}$ )

Bond	Length	Bond	Length
O1-C1	1.25(1)	C8-C9	1.40(2)
O2-C10	1.37(1)	C11-C12	1.48(2)
O3-C17	1.38(1)	C12-C13	1.40(2)
O3-C20	1.42(2)	C16-C17	1.39(2)
C1-C2	1.45(2)	C18-C19	1.38(2)

Table 3: Selected Bond Angles ( $^{\circ}$ ) and Torsion Angles ( $^{\circ}$ )

Atoms	Angle/Torsion	Atoms	Angle/Torsion
Bond Angles			
C1-O1-H1A	109.5	C10-O2-H2A	109.5
C17-O3-C20	118.0(9)	O1-C1-C2	121.5(1)
O1-C1-C9	120.5(1)	C2-C1-C9	118.0(1)
Torsion Angles			
C12-C11-C10-O2	178.5(1)	C16-C17-O3-C20	-5.2(2)
C18-C17-O3-C20	175.1(1)		

## Experimental Protocols

The determination of a crystal structure for a compound like **4'-O-Methylirenone** follows a standardized workflow.

## Crystallization

The initial and often most challenging step is to grow high-quality single crystals suitable for X-ray diffraction.

- **Method:** Slow evaporation is a common technique. A solution of **4'-O-Methylirenone** in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, or ethyl acetate/hexane) is prepared. The solution is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of single crystals.
- **Alternative Methods:** Other techniques include vapor diffusion (liquid-liquid or liquid-vapor) and cooling crystallization.

## X-ray Data Collection

A single crystal of appropriate size and quality is selected and mounted on a diffractometer.

- **Instrumentation:** A single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo K $\alpha$ ,  $\lambda = 0.71073 \text{ \AA}$ ) and a detector (e.g., CCD or CMOS) is used.
- **Data Collection Conditions:** The crystal is typically cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.
- **Data Processing:** The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots (reflections).

## Structure Solution and Refinement

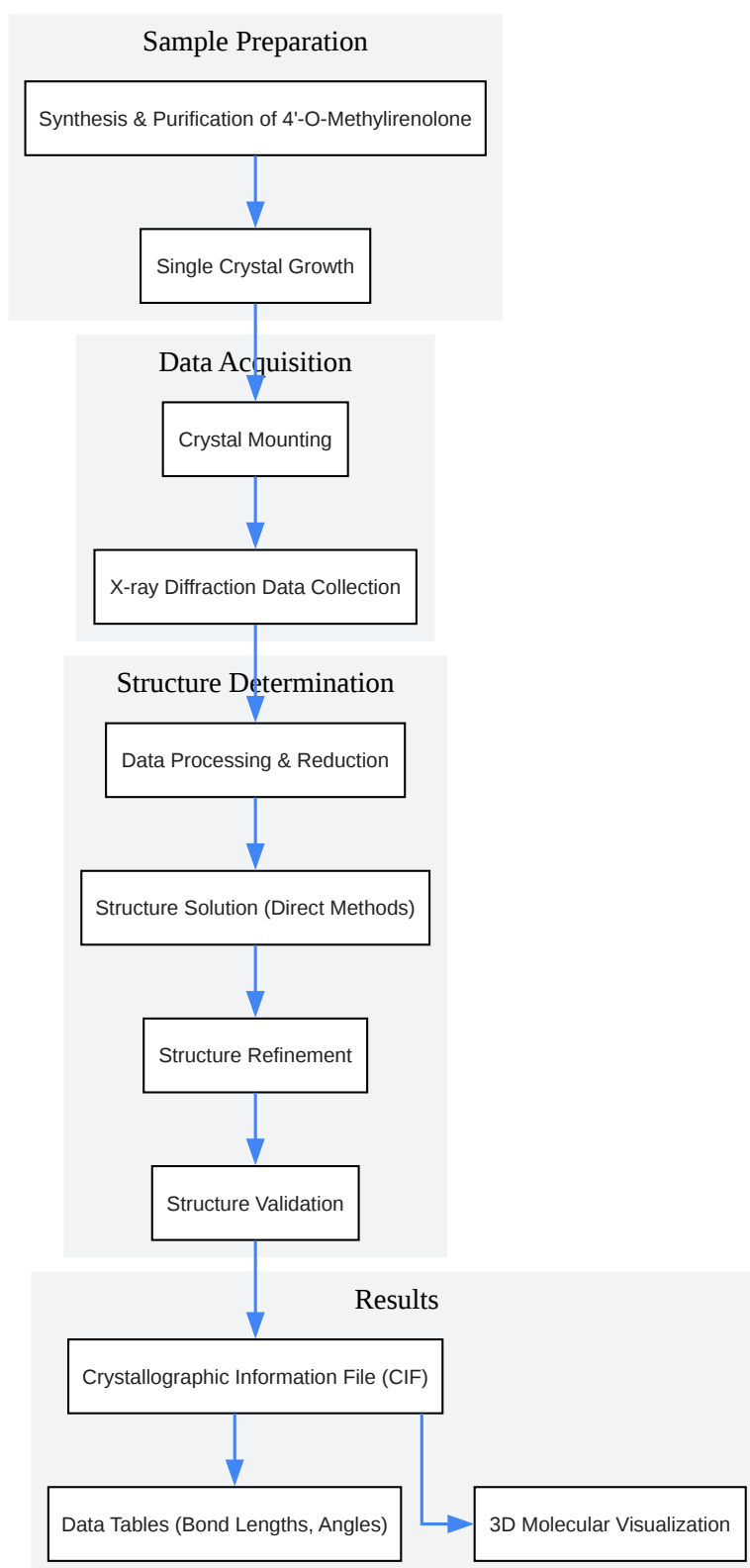
The processed data is used to solve and refine the crystal structure.

- **Structure Solution:** Direct methods or Patterson methods are employed to determine the initial positions of the atoms in the asymmetric unit.

- **Structure Refinement:** The atomic positions and their displacement parameters are refined using full-matrix least-squares methods on  $F^2$ . This iterative process minimizes the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

## Visualization of Methodological Workflow

The logical flow of a crystal structure analysis can be visualized as follows:



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**Caption:** Workflow for Crystal Structure Analysis.

## Conclusion

The crystal structure analysis of **4'-O-Methylirenolone** would provide invaluable, high-resolution data on its molecular geometry, conformation, and intermolecular interactions. This information is fundamental for a rational approach to drug discovery and development, enabling a deeper understanding of its biological activity and providing a template for the design of novel analogs with improved properties. The methodologies outlined in this guide represent the standard, rigorous process by which such crucial structural information is obtained and interpreted.

- To cite this document: BenchChem. [Crystal Structure Analysis of 4'-O-Methylirenolone: A Methodological Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b158215#crystal-structure-analysis-of-4-o-methylirenolone\]](https://www.benchchem.com/product/b158215#crystal-structure-analysis-of-4-o-methylirenolone)

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